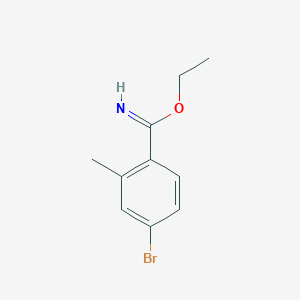
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Cyclization: The resulting product undergoes cyclization to form the porphyrin core.
Oxidation: The intermediate is then oxidized to form the final porphyrin derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to carry out the condensation and cyclization reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced porphyrin derivatives.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
科学的研究の応用
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin involves its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Another synthetic porphyrin derivative with phenyl groups attached to the porphyrin core.
5,10,15,20-Tetra(4-pyridyl)porphyrin: A similar compound with pyridyl groups attached to the porphyrin core.
Uniqueness
This dual functionality makes it a versatile compound for various research and industrial applications .
特性
分子式 |
C42H28N6 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
5,10-diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,45-46H |
InChIキー |
RXIGYMUHRIJHQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


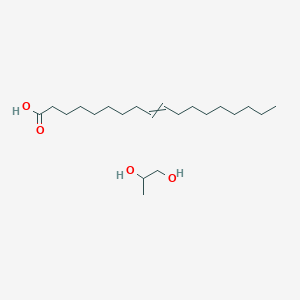
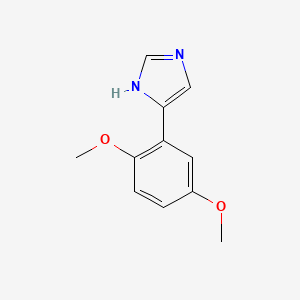
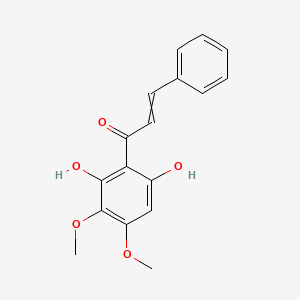
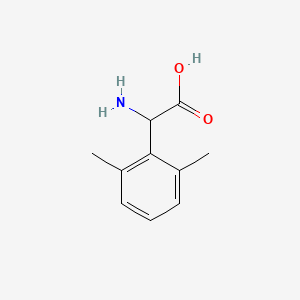
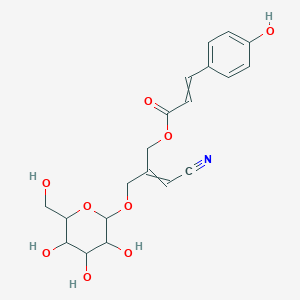
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
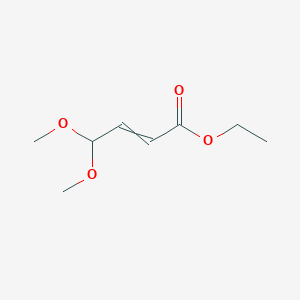
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
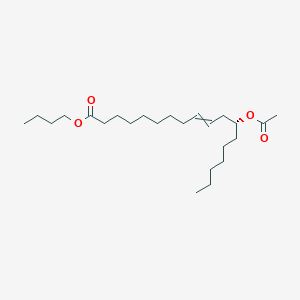
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)

